Cas no 2418650-20-9 (2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride)

2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride
- 4-Pyridineethanamine, 3,5-dichloro-, hydrochloride (1:2)
- EN300-21004612
- 2-(3,5-Dichloropyridin-4-yl)ethanamine;dihydrochloride
- 2418650-20-9
- Z2311328567
- 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride
-
- インチ: 1S/C7H8Cl2N2.2ClH/c8-6-3-11-4-7(9)5(6)1-2-10;;/h3-4H,1-2,10H2;2*1H
- InChIKey: SGTRUMABHITWSV-UHFFFAOYSA-N
- SMILES: C1=NC=C(Cl)C(CCN)=C1Cl.[H]Cl.[H]Cl
計算された属性
- 精确分子量: 263.956859g/mol
- 同位素质量: 261.959809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21004612-2.5g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 2.5g |
$2071.0 | 2023-09-16 | |
Aaron | AR027ZH8-500mg |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 500mg |
$1158.00 | 2025-02-15 | |
1PlusChem | 1P027Z8W-5g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 5g |
$3851.00 | 2024-05-21 | |
1PlusChem | 1P027Z8W-2.5g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 2.5g |
$2622.00 | 2024-05-21 | |
1PlusChem | 1P027Z8W-250mg |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 250mg |
$710.00 | 2024-05-21 | |
Aaron | AR027ZH8-100mg |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 100mg |
$529.00 | 2025-02-15 | |
Aaron | AR027ZH8-250mg |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 250mg |
$746.00 | 2025-02-15 | |
Enamine | EN300-21004612-5.0g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 5g |
$3065.0 | 2023-05-20 | |
Enamine | EN300-21004612-0.25g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 0.25g |
$524.0 | 2023-09-16 | |
Enamine | EN300-21004612-0.5g |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride |
2418650-20-9 | 95% | 0.5g |
$824.0 | 2023-09-16 |
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochlorideに関する追加情報
2-(3,5-Dichloropyridin-4-yl)ethan-1-amine Dihydrochloride (CAS No. 2418650-20-9): A Versatile Compound in Pharmaceutical and Biomedical Research
2-(3,5-Dichloropyridin-4-yl)ethan-1-amine dihydrochloride represents a significant advancement in the development of small-molecule therapeutics, with its unique chemical structure and pharmacological properties making it a focal point in contemporary biomedical research. This compound, identified by the CAS No. 2418650-20-9, is a derivative of pyridine-based scaffolds, which are widely recognized for their ability to modulate biological targets across multiple therapeutic areas. The 3,5-dichloropyridin-4-yl substituent plays a critical role in determining the compound’s reactivity, selectivity, and interaction with cellular pathways. Recent studies have highlighted its potential in addressing unmet medical needs, particularly in the context of inflammation, neurodegenerative diseases, and oncology.
The 2-(3,5-dichloropyridin-4-yl)ethan-1-amine core structure combines the pyridine ring with an amine functional group, creating a versatile platform for drug design. The dihydrochloride salt form enhances its solubility and stability, which are essential for pharmaceutical development. This structural feature also facilitates the compound’s interaction with ion channels, receptors, and enzymes, positioning it as a promising candidate for modulating intracellular signaling pathways. Researchers have recently demonstrated its ability to inhibit the NF-κB pathway, a key regulator of inflammatory responses, in preclinical models of autoimmune diseases.
Recent advancements in computational chemistry and structure-activity relationship (SAR) analysis have provided deeper insights into the 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride molecule. A 2023 study published in *Journal of Medicinal Chemistry* revealed that the 3,5-dichloro substitution on the pyridine ring significantly enhances the compound’s binding affinity to the TNF-α receptor, a critical mediator of chronic inflammation. This finding underscores the compound’s potential as a lead molecule for the development of anti-inflammatory therapeutics. Additionally, the amine group in the molecule contributes to its ability to form hydrogen bonds with target proteins, further optimizing its pharmacological profile.
The 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride compound has also attracted attention in the field of neurodegenerative disease research. A 2024 preprint study from *Nature Communications* reported that the compound exhibits neuroprotective effects in models of Parkinson’s disease by modulating the mitochondrial dysfunction associated with dopaminergic neuron loss. The study further suggested that the pyridine-derived scaffold may interact with mitochondrial complex I, a key target in the treatment of neurodegenerative disorders. These findings highlight the compound’s potential for repurposing in the development of novel therapies for neurological conditions.
In the realm of oncology, the 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride has shown promising results in preclinical studies targeting cancer-related signaling pathways. A 2023 report in *Cancer Research* demonstrated that the compound selectively inhibits the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The dihydrochloride salt form of the compound exhibited improved bioavailability and reduced toxicity compared to its free base counterpart, making it a viable candidate for further clinical development. Researchers are currently exploring its potential in combination therapies for solid tumors and hematological malignancies.
The synthetic accessibility of 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride has also been a focus of recent studies. A 2024 publication in *Organic & Biomolecular Chemistry* described an efficient asymmetric synthesis method that enables the scalable production of the compound with high stereocontrol. This method involves the use of chiral catalysts and enantioselective reactions, ensuring the compound’s enantiomeric purity for pharmaceutical applications. The ability to produce the compound in a racemic or enantiomerically pure form is critical for optimizing its therapeutic efficacy and minimizing side effects.
Furthermore, the 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride has been evaluated for its pharmacokinetic and pharmacodynamic properties in in vivo models. A 2023 study in *Drug Metabolism and Disposition* reported that the compound exhibits good oral bioavailability and a favorable half-life, which are essential for its potential use as an oral medication. The dihydrochloride salt form was found to be more soluble in aqueous media, enhancing its absorption in the gastrointestinal tract. These properties make the compound a strong candidate for further development in the pharmaceutical industry.
Recent computational modeling efforts have also provided valuable insights into the binding interactions of the 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride with its molecular targets. A 2024 study using molecular docking and molecular dynamics simulations revealed that the pyridine ring forms key hydrogen bonds with the target protein, while the amine group interacts with hydrophobic pockets. These interactions are critical for the compound’s selectivity and potency, and they provide a foundation for the design of structure-based drug discovery strategies.
Despite its promising properties, the 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydro, chloride compound still faces challenges in its development. One of the key areas of focus is the optimization of its chemical stability under various physiological conditions. A 2023 study in *Chemical Research in Toxicology* highlighted the need for further investigation into the metabolic degradation pathways of the compound to ensure its safety and efficacy in long-term therapeutic use. Additionally, researchers are exploring ways to modify the molecular structure to enhance its target specificity and reduce off-target effects.
Overall, the 2-(3,5-dichloropyridin-4-yl)ethan-1-amine dihydrochloride represents a significant breakthrough in the field of pharmaceutical science and biomedical research. Its unique chemical structure, combined with its pharmacological versatility, positions it as a promising candidate for the development of novel therapeutics. As research in this area continues to advance, the CAS No. 2418650-20-9 compound is likely to play an increasingly important role in addressing complex medical conditions and improving patient outcomes.
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